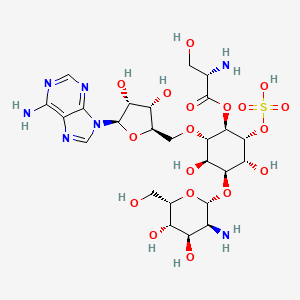

Adenomycin

Description

Properties

CAS No. |

76174-56-6 |

|---|---|

Molecular Formula |

C25H39N7O18S |

Molecular Weight |

757.7 g/mol |

IUPAC Name |

[(1R,2S,3S,4S,5R,6R)-4-[(2R,3S,4R,5S,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] (2S)-2-amino-3-hydroxypropanoate |

InChI |

InChI=1S/C25H39N7O18S/c26-6(1-33)24(41)48-20-18(45-3-8-12(36)14(38)23(46-8)32-5-31-10-21(28)29-4-30-22(10)32)15(39)17(16(40)19(20)50-51(42,43)44)49-25-9(27)13(37)11(35)7(2-34)47-25/h4-9,11-20,23,25,33-40H,1-3,26-27H2,(H2,28,29,30)(H,42,43,44)/t6-,7-,8+,9-,11+,12+,13+,14+,15+,16+,17-,18-,19+,20+,23+,25+/m0/s1 |

InChI Key |

UXRHCHSWRDOIED-QVEOBRIHSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@@H]([C@H]([C@H]([C@@H]4OC(=O)[C@H](CO)N)OS(=O)(=O)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@@H](O5)CO)O)O)N)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC4C(C(C(C(C4OC(=O)C(CO)N)OS(=O)(=O)O)O)OC5C(C(C(C(O5)CO)O)O)N)O)O)O)N |

Synonyms |

adenomycin |

Origin of Product |

United States |

Foundational & Exploratory

The Red Devil's Due: An In-depth Technical Guide to the Historical Development of Doxorubicin as a Chemotherapy Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin, an anthracycline antibiotic, stands as a cornerstone of chemotherapy, its iconic red hue synonymous with both potent anticancer activity and significant cardiotoxicity. This technical guide provides a comprehensive overview of the historical development of doxorubicin, from its serendipitous discovery in a soil microbe to its current-day formulations. We delve into the core mechanisms of action, including DNA intercalation, topoisomerase II poisoning, and the generation of reactive oxygen species, supported by detailed experimental protocols. Quantitative data from seminal preclinical and clinical studies are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of this pivotal chemotherapy agent.

A Serendipitous Discovery from Italian Soil

The story of doxorubicin begins in the 1950s with a concerted effort by the Italian pharmaceutical company Farmitalia Research Laboratories to discover novel anticancer compounds from soil-based microbes.[1][2] A soil sample collected from the vicinity of the 13th-century Castel del Monte in Apulia, Italy, yielded a new strain of Streptomyces peucetius.[1][3] This bacterium produced a vibrant red pigment, an antibiotic that demonstrated significant antitumor activity in murine models.[1][2] This compound was initially named daunorubicin.[4]

In 1967, a team of researchers at Farmitalia, led by Federico Arcamone, isolated a new, more potent red antibiotic from a mutant strain of S. peucetius.[4][5] This new compound, initially dubbed Adriamycin after the Adriatic Sea, was structurally similar to daunorubicin, with the key difference being the hydroxylation at the 14th carbon.[3][4] This seemingly minor modification resulted in a broader spectrum of antitumor activity, particularly against solid tumors.[3] The name was later changed to doxorubicin to adhere to established naming conventions.[3]

Mechanism of Action: A Tripartite Assault on Cancer Cells

Doxorubicin exerts its cytotoxic effects through a multi-pronged attack on cancer cells, primarily involving DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).

DNA Intercalation

The planar aromatic structure of the doxorubicin molecule allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[6] This physical distortion of the DNA structure interferes with fundamental cellular processes like replication and transcription.

Topoisomerase II Poisoning

Doxorubicin is a potent inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication.[7][8] Instead of simply inhibiting the enzyme, doxorubicin acts as a "poison" by stabilizing the transient covalent complex formed between topoisomerase II and DNA.[9][10] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.[9]

Generation of Reactive Oxygen Species (ROS)

Doxorubicin can undergo redox cycling, leading to the production of highly reactive molecules such as superoxide radicals and hydrogen peroxide.[11] This surge in ROS induces significant oxidative stress within the cell, causing damage to cellular components including lipids, proteins, and DNA, and contributing to its cytotoxic and cardiotoxic effects.[11]

Preclinical and Clinical Efficacy: A Quantitative Overview

The potent anticancer activity of doxorubicin has been extensively documented in both preclinical and clinical studies.

In Vitro Cytotoxicity

Doxorubicin has demonstrated broad-spectrum cytotoxicity against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, vary depending on the cell line.

| Cell Line | Cancer Type | IC50 (µM) |

| BFTC-905 | Bladder Cancer | 2.3 |

| MCF-7 | Breast Cancer | 2.5 |

| M21 | Skin Melanoma | 2.8 |

| HeLa | Cervical Cancer | 2.9 |

| UMUC-3 | Bladder Cancer | 5.1 |

| HepG2 | Hepatocellular Carcinoma | 12.2 |

| TCCSUP | Bladder Cancer | 12.6 |

| Huh7 | Hepatocellular Carcinoma | >20 |

| VMCUB-1 | Bladder Cancer | >20 |

| A549 | Lung Cancer | >20 |

Table 1: In Vitro Cytotoxicity of Doxorubicin in Various Human Cancer Cell Lines. Data compiled from a study assessing doxorubicin sensitivity across multiple cell lines.[12]

Preclinical Antitumor Activity in Mouse Models

Preclinical studies in murine models have consistently demonstrated the potent in vivo antitumor efficacy of doxorubicin.

| Tumor Model | Doxorubicin Dose | Tumor Growth Inhibition | Reference |

| EL4 Lymphoma | 4 mg/kg/week for 3 weeks | Significant inhibition | [13] |

| 4T1 Breast Cancer | 2 mg/kg (liposomal) | 60% reduction | [14] |

| 4T1 Breast Cancer | 10 mg/kg (free) | Less effective than liposomal | [14] |

| MDA-MB-231 Breast Cancer | 4 mg/kg/week | Enhanced with TGFβ inhibitor | [15] |

| Colorectal Adenocarcinoma (LS174T) | Not specified | High tumor accumulation | [16][17] |

| Pancreatic Adenocarcinoma (Capan-1) | Not specified | Low tumor accumulation | [16][17] |

Table 2: Preclinical Antitumor Activity of Doxorubicin in Murine Models. This table summarizes the tumor growth inhibition observed in various mouse cancer models with different doxorubicin formulations and dosages.

Clinical Efficacy in Solid Tumors

Clinical trials have established doxorubicin as a standard-of-care agent for a variety of solid tumors, most notably breast cancer.

| Cancer Type | Treatment Regimen | Patient Population | Key Outcomes | Reference |

| Advanced Breast Cancer | Doxorubicin 75 mg/m² every 3 weeks (4 courses) | 28 patients | Median survival: 8 months | [18] |

| Advanced Breast Cancer | Doxorubicin 25 mg/m² weekly (12 courses) | 31 patients | Median survival: 8 months | [18] |

| Metastatic Breast Cancer | Doxorubicin 50 mg/m² + Docetaxel 75 mg/m² every 3 weeks | 43 patients | Overall response rate: 67%; Median overall survival (responders): 33 months | [19] |

| Early Breast Cancer (Adjuvant) | Doxorubicin-containing regimens vs. CMF | 3510 women | Similar disease-free and overall survival to CMF | [20] |

| Various Metastatic Solid Tumors | 4'-epi-doxorubicin 100 mg/m²/cycle | 92 patients | Overall response rate: 20% | [18][21] |

Table 3: Summary of Key Clinical Trial Data for Doxorubicin in Solid Tumors. This table highlights the outcomes of several clinical trials investigating doxorubicin in different settings and combinations.

The Achilles' Heel: Cardiotoxicity

Despite its remarkable efficacy, the clinical utility of doxorubicin is significantly limited by its cumulative dose-dependent cardiotoxicity.[22][23][24] This can manifest as acute effects like arrhythmias or a more insidious chronic cardiomyopathy that can lead to congestive heart failure.[24] The risk of cardiotoxicity increases significantly at cumulative doses exceeding 450-550 mg/m².[24]

| Cumulative Dose (mg/m²) | Incidence of Congestive Heart Failure (%) | Reference |

| 300-450 | 3-5.6 | [23][25] |

| >300 | 4.48-fold increased risk vs. <300 | [25] |

| 400 | 5 | [1] |

| 500 | 16 | [1] |

| 550 | 26 | [1] |

Table 4: Dose-Dependent Incidence of Doxorubicin-Induced Congestive Heart Failure. This table illustrates the correlation between the cumulative dose of doxorubicin and the risk of developing congestive heart failure.

Mitigating Toxicity: The Advent of Liposomal Formulations

To address the challenge of cardiotoxicity, liposomal formulations of doxorubicin were developed. These formulations encapsulate the drug in lipid-based nanoparticles, altering its pharmacokinetic profile and reducing its accumulation in the heart.[14][16][26] Doxil® (Caelyx®), a pegylated liposomal doxorubicin, was the first nano-drug to receive FDA approval in 1995.[14][16][26]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanisms of doxorubicin.

DNA Intercalation Assay (Fluorescence Spectroscopy)

This protocol describes how to assess the intercalation of doxorubicin into DNA using fluorescence spectroscopy.

-

Materials: Doxorubicin hydrochloride, calf thymus DNA (ct-DNA), phosphate buffer (pH 7.4).

-

Instrumentation: Fluorometer.

-

Procedure:

-

Prepare a stock solution of doxorubicin in phosphate buffer.

-

Prepare a series of solutions with a fixed concentration of doxorubicin and increasing concentrations of ct-DNA.

-

Incubate the solutions at a constant temperature (e.g., 25°C) for a set period to allow for binding equilibrium.

-

Measure the fluorescence emission spectra of each solution (excitation wavelength ~480 nm, emission scan ~500-700 nm).

-

Analyze the quenching of doxorubicin's fluorescence intensity as a function of DNA concentration to determine the binding constant.[6][27]

-

Topoisomerase II Cleavage Assay

This protocol outlines a method to determine the ability of doxorubicin to stabilize the topoisomerase II-DNA cleavage complex.

-

Materials: Supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα, doxorubicin, reaction buffer, proteinase K, SDS, agarose gel electrophoresis reagents.

-

Procedure:

-

Incubate supercoiled plasmid DNA with topoisomerase IIα in the reaction buffer in the presence of varying concentrations of doxorubicin at 37°C.

-

Stop the reaction by adding SDS and proteinase K.

-

Analyze the DNA products by agarose gel electrophoresis.

-

The stabilization of the cleavage complex by doxorubicin will result in an increase in the amount of linear DNA.[28][29]

-

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS generation.

-

Materials: Cancer cell line of interest, cell culture medium, DCFH-DA, doxorubicin, phosphate-buffered saline (PBS).

-

Instrumentation: Fluorescence microscope or plate reader.

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of doxorubicin for the desired time.

-

Wash the cells with PBS and then incubate with DCFH-DA solution (e.g., 10 µM in serum-free medium) in the dark at 37°C for 30 minutes.[30][31]

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in intracellular ROS.[19]

-

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Materials: Cells or tissue sections treated with doxorubicin, TUNEL assay kit (containing TdT enzyme and labeled dUTP), DAPI for nuclear counterstaining.

-

Instrumentation: Fluorescence microscope.

-

Procedure:

-

Fix and permeabilize the cells or tissue sections according to the kit manufacturer's protocol.

-

Incubate the samples with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP. The TdT enzyme will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.

-

Wash the samples to remove unincorporated nucleotides.

-

Counterstain the nuclei with DAPI.

-

Visualize the samples under a fluorescence microscope. Apoptotic cells will show fluorescence from the incorporated labeled dUTPs.[10][11][28][29]

-

Liposomal Doxorubicin (Doxil/Caelyx) Formulation

This section provides a general overview of the remote loading method used to encapsulate doxorubicin into liposomes.

-

Liposome Preparation:

-

Dissolve lipids (e.g., hydrogenated soy phosphatidylcholine (HSPC), cholesterol, and DSPE-PEG2000) in an organic solvent (e.g., ethanol).[32][33]

-

Inject the lipid solution into an aqueous buffer (e.g., ammonium sulfate solution) at an elevated temperature to form empty liposomes.[21][33]

-

Extrude the liposome suspension through polycarbonate membranes of defined pore size to create unilamellar vesicles of a specific diameter (e.g., ~100 nm).[21]

-

-

Remote Loading of Doxorubicin:

-

Remove the external ammonium sulfate by dialysis or gel filtration, creating an ammonium sulfate gradient across the liposome membrane.[16][26]

-

Add doxorubicin hydrochloride to the liposome suspension and incubate at an elevated temperature (e.g., 60°C).[33]

-

The uncharged doxorubicin will diffuse across the lipid bilayer. Inside the liposome, it becomes protonated and forms a crystalline precipitate with the sulfate ions, effectively trapping it within the vesicle.[16][26]

-

Remove unencapsulated doxorubicin by a final purification step.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to doxorubicin.

Conclusion

From its humble origins in a soil sample to its indispensable role in modern oncology, doxorubicin has had a profound impact on cancer treatment. Its multifaceted mechanism of action, while highly effective, is intrinsically linked to its significant toxicity, a challenge that has spurred the development of innovative drug delivery systems like liposomal formulations. This technical guide has provided a comprehensive historical and mechanistic overview of doxorubicin, supported by quantitative data and detailed experimental protocols. A thorough understanding of the journey of this "red devil" is crucial for researchers and drug development professionals as they continue to refine its use and develop the next generation of anticancer therapies.

References

- 1. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. clausiuspress.com [clausiuspress.com]

- 4. researchgate.net [researchgate.net]

- 5. discover.nci.nih.gov [discover.nci.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. embopress.org [embopress.org]

- 8. On the structural basis and design guidelines for type II topoisomerase-targeting anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Flow cytometric detection of hydrogen peroxide production induced by doxorubicin in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acute doxorubicin cardiotoxicity is associated with p53-induced inhibition of the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Preparation of Doxorubicin Liposomes by Remote Loading Method | Springer Nature Experiments [experiments.springernature.com]

- 15. Facebook [cancer.gov]

- 16. Tumor accumulation of liposomal doxorubicin in three murine models: optimizing delivery efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Phase-II clinical trial of 4'-epi-doxorubicin in metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cosmobiousa.com [cosmobiousa.com]

- 20. pfizermedical.com [pfizermedical.com]

- 21. Phase-II clinical trial of 4′-epi-doxorubicin in metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ascopubs.org [ascopubs.org]

- 23. researchgate.net [researchgate.net]

- 24. accessdata.fda.gov [accessdata.fda.gov]

- 25. bioquochem.com [bioquochem.com]

- 26. ClinPGx [clinpgx.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. pubcompare.ai [pubcompare.ai]

- 30. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Analysis of ROS production [bio-protocol.org]

- 32. 186Re-Liposomal Doxorubicin (Doxil): In Vitro Stability, Pharmacokinetics, Imaging and Biodistribution in a Head and Neck Squamous Cell Carcinoma Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 33. WO2010092590A2 - Process for the preparation of doxorubicin liposomes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of Doxorubicin on DNA Intercalation

Audience: Researchers, scientists, and drug development professionals.

Abstract: Doxorubicin is a cornerstone of chemotherapy, renowned for its potent anti-cancer activity across a wide spectrum of malignancies.[1][2] Its efficacy is largely attributed to its multifaceted mechanism of action, with DNA intercalation being the central event.[3] This document provides a comprehensive technical overview of the molecular interactions governing doxorubicin's binding to DNA. It details the thermodynamics and kinetics of the intercalation process, the subsequent inhibition of topoisomerase II, and the ensuing cellular DNA damage response pathways. Furthermore, this guide outlines key experimental protocols used to investigate these phenomena, supported by quantitative data and visual diagrams to facilitate a deeper understanding for research and drug development applications.

The Core Mechanism: Doxorubicin-DNA Intercalation

Doxorubicin's primary mode of action involves its insertion into the DNA double helix.[3] The molecule consists of a planar tetracyclic anthraquinone ring and a daunosamine sugar moiety.[1] The planar ring structure is critical for the intercalation process, where it inserts itself between adjacent base pairs of the DNA, preferentially at 5'-GC-3' or 5'-CG-3' sequences.[4] This physical insertion is stabilized by the formation of hydrogen bonds between doxorubicin and the guanine bases.[4]

Upon intercalation, doxorubicin induces significant structural distortions in the DNA helix. It causes localized unwinding of the DNA, resulting in an unwinding angle of approximately 6 degrees, and an increase in the separation between the base pairs to accommodate the drug molecule.[1] This distortion directly interferes with fundamental cellular processes like DNA replication and transcription by creating a physical blockade that hampers the progression of DNA and RNA polymerases.[1][3]

Thermodynamics and Kinetics of DNA Binding

The interaction between doxorubicin and DNA is a dynamic process governed by specific thermodynamic and kinetic parameters. The stability of the doxorubicin-DNA complex is a key determinant of the drug's efficacy. Van der Waals interactions are considered the primary driving force for the formation of a stable complex.[5][6][7][8]

Quantitative Data on Doxorubicin-DNA Interaction

The binding affinity and kinetics have been quantified using various biophysical techniques. The data presented below are crucial for understanding the drug-target engagement and for the development of new analogues with improved binding characteristics.

Table 1: Thermodynamic Parameters of Doxorubicin-DNA Binding

| Parameter | Value | Method | DNA Sequence/Conditions | Reference |

| Binding Free Energy (ΔG) | -7.7 ± 0.3 kcal/mol | Experimental | Not specified | [5][6] |

| -9.1 kcal/mol | MM-GBSA (Calculated) | d(CGATCG) | [5][6] | |

| -5.1 kcal/mol | MM-GBSA (Calculated) | d(CGTACG) | [5][6] | |

| -12.74 kcal/mol | MM-PBSA (Calculated) | d(CGATCG) | [5][6] | |

| -8.35 kcal/mol | MM-PBSA (Calculated) | d(CGTACG) | [5][6] | |

| Affinity Constant (Ka) | 0.13 - 0.16 x 106 M-1 | Optical Method | 37°C, 10% serum | [9] |

| Formation Constant (Kf) | 3.09 x 105 M-1 | Nanopore Analysis | dsDNA | [10][11] |

Table 2: Kinetic Parameters of Doxorubicin-DNA Interaction

| Parameter | Value | Method | Reference |

| Association Rate (kon) | 2.63 ± 0.4 x 106 M-1s-1 | Nanopore Analysis | [11] |

| Dissociation Rate (koff) | 8.49 ± 0.6 s-1 | Nanopore Analysis | [11] |

Consequence of Intercalation: Topoisomerase II Poisoning

Beyond steric hindrance, doxorubicin's primary cytotoxic mechanism involves the poisoning of topoisomerase II (Top2).[3][12] Top2 is a vital enzyme that resolves DNA topological problems, such as supercoiling and tangling, by creating transient double-strand breaks (DSBs).[3][13] Doxorubicin intercalates into the DNA at the site of Top2 action and stabilizes the "cleavage complex," a covalent intermediate where Top2 is bound to the 5' ends of the broken DNA.[3][12] This stabilization prevents the enzyme from re-ligating the DNA strands, leading to an accumulation of persistent, lethal DSBs.[3][12] These drug-induced DSBs are potent triggers for the cellular DNA Damage Response (DDR).[4]

Cellular Response to Doxorubicin-Induced DNA Damage

The accumulation of DSBs triggers a sophisticated signaling cascade known as the DNA Damage Response (DDR).[4][14] This pathway acts as a cellular surveillance system to detect the damage and coordinate a response, which can range from cell cycle arrest to allow for DNA repair, to the initiation of programmed cell death (apoptosis) if the damage is too severe.[15]

Key proteins in this pathway include the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are recruited to the sites of damage.[15] They phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2.[14] Activated CHK2 can phosphorylate and activate the tumor suppressor protein p53.[16] p53 then transcriptionally activates genes like p21, which enforces cell cycle arrest, or pro-apoptotic genes like BAX, which trigger the mitochondrial pathway of apoptosis.[14][16][17]

Experimental Methodologies

The study of doxorubicin-DNA interactions relies on a variety of biophysical and biochemical techniques. Below are detailed protocols for key experiments.

Fluorescence Spectroscopy Assay (DNA Titration)

Principle: This method exploits the intrinsic fluorescence of doxorubicin, which is significantly quenched upon intercalation into DNA.[18] By titrating a solution of doxorubicin with increasing concentrations of DNA and monitoring the decrease in fluorescence intensity, one can determine the binding affinity and stoichiometry.[19][20]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of doxorubicin (e.g., 1 mM in DMSO) and determine its precise concentration spectrophotometrically.

-

Prepare a stock solution of high-quality DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., 40 mM Tris, 10 mM MgCl₂, pH 7.4).[19][20] Determine DNA concentration by UV absorbance at 260 nm.

-

Prepare a working solution of doxorubicin (e.g., 3 µM) in the same buffer.[19][20]

-

-

Instrumentation Setup:

-

Titration Procedure:

-

Place the doxorubicin working solution into a quartz cuvette.

-

Record the initial fluorescence spectrum of the free drug.

-

Add small, successive aliquots of the DNA stock solution to the cuvette.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for a set time (e.g., 2.5 minutes) before recording the fluorescence spectrum.[19][20]

-

-

Data Analysis:

-

Correct the fluorescence data for dilution effects.

-

Plot the change in fluorescence intensity as a function of the DNA concentration.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., Scatchard plot or non-linear regression) to calculate the binding constant (Ka) and the number of binding sites.

-

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n), from which the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Experimental Protocol:

-

Sample Preparation:

-

Prepare doxorubicin and DNA solutions in the same buffer batch to minimize heat of dilution effects.

-

Degas all solutions thoroughly before use.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Load the DNA solution into the sample cell.

-

Load the more concentrated doxorubicin solution into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the doxorubicin solution into the DNA solution in the sample cell.

-

Allow the system to reach equilibrium after each injection. The instrument records the differential power required to maintain a zero temperature difference between the sample and reference cells.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to determine the heat change.

-

Plot the heat change per mole of injectant against the molar ratio of doxorubicin to DNA.

-

Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, n).

-

Nanopore Single-Molecule Analysis

Principle: This technique detects individual molecules passing through a nanoscopic pore.[10] When a voltage is applied, ions flow through the pore, creating a baseline current. As a DNA molecule is driven through the pore, it blocks the ion flow, causing a characteristic drop in current. The duration and magnitude of this current blockade can provide information about the molecule's structure. Doxorubicin intercalation stabilizes the DNA duplex, significantly increasing the time it takes to unzip and translocate the DNA through the pore.[10][11]

Experimental Protocol:

-

Nanopore Setup:

-

Assemble the nanopore measurement cell with a membrane containing a single protein pore (e.g., α-hemolysin).

-

Fill both chambers with an electrolyte solution (e.g., 1 M KCl, 10 mM Tris, pH 7.5).

-

Apply a constant voltage across the membrane and establish a stable baseline ionic current.

-

-

Measurement:

-

Introduce the hairpin DNA substrate to one chamber. Observe translocation events as transient current blockades.

-

Introduce doxorubicin to the same chamber to allow for DNA-drug interaction.

-

Record the current blockade events for the DNA-doxorubicin complex.

-

-

Data Analysis:

-

Measure the dwell time (duration) and amplitude of the current blockades for both free DNA and the DNA-doxorubicin complex.

-

Compare the dwell times; a significant increase for the complex indicates stabilization due to intercalation.[11]

-

By analyzing the frequency and duration of binding events in real-time, kinetic parameters (kon and koff) can be determined.[11]

-

Conclusion

The anticancer activity of doxorubicin is intricately linked to its ability to intercalate into DNA. This primary interaction initiates a cascade of events, including the distortion of the DNA helix, poisoning of topoisomerase II, and the generation of double-strand breaks that ultimately trigger the DNA damage response pathway, leading to cell cycle arrest or apoptosis. A thorough understanding of the quantitative and mechanistic details of this process, facilitated by the experimental methodologies outlined herein, is critical for the rational design of next-generation anthracyclines and for optimizing therapeutic strategies that leverage this powerful mechanism of action.

References

- 1. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]

- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermodynamic Dissection of the Intercalation Binding Process of Doxorubicin to dsDNA with Implications of Ionic and Solvent Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nanopore single-molecule analysis of DNA-doxorubicin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 14. researchgate.net [researchgate.net]

- 15. Doxorubicin-induced DNA Damage Causes Extensive Ubiquitination of Ribosomal Proteins Associated with a Decrease in Protein Translation* - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. DNA damage is an early event in doxorubicin-induced cardiac myocyte death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Unraveling the interaction between doxorubicin and DNA origami nanostructures for customizable chemotherapeutic drug release - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

Early In Vitro Anticancer Mechanisms of Adriamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in vitro studies that first elucidated the anti-tumor properties of Adriamycin (Doxorubicin). Focusing on the seminal research conducted in the early 1970s, this document details the experimental methodologies, presents key quantitative data, and visualizes the cellular pathways and experimental workflows involved in understanding Adriamycin's mechanism of action.

Core Mechanisms of Action

Early in vitro research rapidly established that Adriamycin's potent cytotoxic effects on cancer cells stem from a multi-faceted mechanism of action, primarily centered on its interaction with cellular DNA. The principal mechanisms identified were:

-

DNA Intercalation: Adriamycin inserts itself between the base pairs of the DNA double helix. This physical distortion of the DNA structure interferes with fundamental cellular processes.

-

Inhibition of Macromolecular Synthesis: A direct consequence of DNA intercalation is the inhibition of DNA replication and RNA transcription. Early studies demonstrated a significant reduction in the incorporation of radiolabeled precursors into newly synthesized DNA and RNA in the presence of Adriamycin.

-

Topoisomerase II Inhibition: Adriamycin was later found to inhibit the enzyme topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase II-DNA complex after the DNA has been cleaved, Adriamycin prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent apoptosis.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the Adriamycin molecule can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.

Experimental Protocols from Foundational Studies

The following sections detail the methodologies employed in key early in vitro studies on Adriamycin. These protocols are based on information from seminal publications of that era.

Cell Culture and Drug Treatment

-

Cell Lines: Early investigations frequently utilized established cancer cell lines such as HeLa (human cervical carcinoma) and L1210 (murine leukemia) cells.[1][2][3]

-

Culture Conditions: Cells were typically maintained in Eagle's Minimum Essential Medium (MEM) supplemented with nonessential amino acids and calf serum. Cultures were incubated at 37°C.

-

Adriamycin Preparation: Adriamycin was dissolved in a suitable solvent, such as sterile water or saline, to create a stock solution, which was then diluted to the desired concentrations in the cell culture medium for experiments.

Cytotoxicity and Cell Viability Assays

1. Cell Counting and Growth Inhibition:

-

Objective: To determine the effect of Adriamycin on the proliferation of cancer cells.

-

Methodology:

-

HeLa cells were seeded in culture plates and allowed to attach.

-

Varying concentrations of Adriamycin were added to the culture medium.

-

After a defined incubation period (e.g., 24, 48, or 72 hours), cells were detached from the plate using trypsin.

-

The number of viable cells was determined using a hemocytometer and trypan blue exclusion to differentiate between live and dead cells.

-

The percentage of growth inhibition was calculated relative to untreated control cultures.[2]

-

2. Colony Formation Assay:

-

Objective: To assess the long-term reproductive viability of cancer cells after a brief exposure to Adriamycin.

-

Methodology:

-

A known number of single cells (e.g., from acute myeloblastic leukemia patients) were exposed to various concentrations of Adriamycin for a short period (e.g., 1 hour).[4]

-

The cells were then washed to remove the drug and plated in a semi-solid medium (e.g., methylcellulose).

-

The plates were incubated for a period sufficient for colony formation (e.g., 7-14 days).

-

The number of colonies (a cluster of a predefined minimum number of cells, e.g., >20) was counted.

-

The surviving fraction was calculated as the ratio of colonies formed by treated cells to that of untreated controls.[4]

-

Macromolecular Synthesis Inhibition Assays

1. DNA and RNA Synthesis Inhibition:

-

Objective: To quantify the effect of Adriamycin on the synthesis of DNA and RNA.

-

Methodology:

-

Cancer cells (e.g., HeLa or L1210) were incubated with different concentrations of Adriamycin for a specified duration.[1][5]

-

A radiolabeled precursor for DNA synthesis (e.g., ³H-thymidine) or RNA synthesis (e.g., ³H-uridine) was added to the culture medium for a short pulse period (e.g., 30-60 minutes).[1][5]

-

The cells were then harvested and washed to remove unincorporated radiolabel.

-

The macromolecules (DNA and RNA) were precipitated using an acid (e.g., trichloroacetic acid).

-

The amount of incorporated radioactivity in the precipitate was measured using a scintillation counter.

-

The percentage of inhibition was calculated by comparing the radioactivity in treated cells to that in untreated controls.[1][5]

-

Quantitative Data from Early In Vitro Studies

The following tables summarize the quantitative data extracted from key early publications on the in vitro effects of Adriamycin.

| Cell Line | Assay | Parameter | Value | Reference |

| Acute Myeloblastic Leukemia | Colony Formation | D₁₀ (Adriamycin) | 0.47 - 20.8 µg/mL | [4] |

| Acute Myeloblastic Leukemia | Colony Formation | D₁₀ (Daunorubicin) | 0.06 - 0.34 µg/mL | [4] |

| Granulopoietic Progenitors | Colony Formation | D₁₀ (Adriamycin) | 2.5 - 11.5 µg/mL | [4] |

| Granulopoietic Progenitors | Colony Formation | D₁₀ (Daunorubicin) | 0.44 - 1.2 µg/mL | [4] |

| PHA-stimulated T-lymphocyte Precursors | Colony Formation | D₁₀ (Adriamycin) | 4.4 - 6.2 µg/mL | [4] |

Table 1: Cytotoxicity of Adriamycin and Daunorubicin on Human Leukemia and Normal Progenitor Cells. D₁₀ represents the dose required to reduce the surviving fraction of cells to 10%.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms of action of Adriamycin and a typical experimental workflow for assessing its in vitro cytotoxicity.

Caption: Adriamycin's multifaceted mechanism of action within a cancer cell.

Caption: A generalized workflow for an in vitro cytotoxicity assay of Adriamycin.

References

- 1. Comparative biochemical studies of adriamycin and daunomycin in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lethal effect of adriamycin on the division cycle of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative effect of daunomycin and adriamycin on nucleic acid metabolism in leukemic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of adriamycin and daunorubicin for normal and leukemia progenitor cells of man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Biological activity of adriamycin in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

Doxorubicin's Primary Mechanism of Inducing Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin, a cornerstone of cancer chemotherapy, exerts its potent antitumor effects primarily through the induction of apoptosis in malignant cells. This technical guide provides an in-depth exploration of the core molecular mechanisms by which doxorubicin initiates and executes programmed cell death. We will dissect the intricate signaling pathways, present quantitative data on its apoptotic efficacy, detail relevant experimental protocols, and provide visual representations of the key cellular processes involved.

Introduction

Doxorubicin is an anthracycline antibiotic renowned for its broad-spectrum efficacy against a variety of cancers, including breast cancer, sarcomas, and hematological malignancies[1]. Its cytotoxic activity is largely attributed to its ability to trigger apoptosis, a controlled and programmed form of cell death essential for tissue homeostasis and the elimination of damaged or cancerous cells. The mechanisms underlying doxorubicin-induced apoptosis are multifaceted, involving a complex interplay of DNA damage, generation of reactive oxygen species (ROS), and the activation of specific signaling cascades[1][2]. A thorough understanding of these pathways is critical for optimizing therapeutic strategies, overcoming drug resistance, and mitigating off-target toxicities, most notably cardiotoxicity.

Core Mechanisms of Doxorubicin-Induced Apoptosis

Doxorubicin employs a multi-pronged attack to drive cells towards apoptosis. The principal mechanisms can be categorized as follows:

DNA Damage and Topoisomerase II Inhibition

A primary and well-established mechanism of doxorubicin is its interaction with DNA and the nuclear enzyme topoisomerase II (TOP2).

-

DNA Intercalation: Doxorubicin intercalates into the DNA double helix, inserting itself between base pairs[3][4]. This physical obstruction disrupts DNA replication and transcription, leading to stalled replication forks and the activation of DNA damage response (DDR) pathways[5].

-

Topoisomerase II Poisoning: Doxorubicin forms a stable ternary complex with DNA and TOP2, trapping the enzyme in a state where it has created a double-strand break (DSB) in the DNA but is unable to religate the strands[6][7]. The accumulation of these DSBs is a potent trigger for apoptosis[6]. The inability of the cell to repair these extensive DNA lesions signals for its own destruction[6].

Generation of Reactive Oxygen Species (ROS)

Doxorubicin is a potent inducer of oxidative stress through the generation of ROS, such as superoxide and hydrogen peroxide[8][9]. This occurs primarily through two mechanisms:

-

Mitochondrial ROS Production: Doxorubicin can bind to cardiolipin on the inner mitochondrial membrane, leading to the disruption of the electron transport chain and the production of ROS[1]. This mitochondrial damage can permeabilize the mitochondrial outer membrane, releasing pro-apoptotic factors[10].

-

Enzymatic Redox Cycling: The quinone moiety of the doxorubicin molecule can be enzymatically reduced to a semiquinone free radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide radical, initiating a cascade of ROS production[5].

The resulting oxidative stress damages cellular components, including lipids, proteins, and DNA, further contributing to the apoptotic signal[5].

Chromatin Remodeling and Histone Eviction

More recent research has uncovered a novel mechanism of doxorubicin involving the direct alteration of chromatin structure. Doxorubicin can induce the eviction of histones from open chromatin regions, a process termed "chromatin damage"[11][12][13]. This histone eviction has several downstream consequences:

-

Transcriptional Dysregulation: The removal of histones from promoter and enhancer regions leads to widespread changes in gene expression[11].

-

Impaired DNA Repair: The eviction of key DNA damage response proteins, such as the histone variant H2AX, can attenuate the cell's ability to repair DNA damage, thereby potentiating the apoptotic signal[11][12].

This mechanism can induce apoptosis even in cells that are negative for topoisomerase II, highlighting its independent contribution to doxorubicin's cytotoxicity[11].

Inhibition of DNA Methyltransferase 1 (DNMT1)

Doxorubicin has been shown to inhibit the activity of DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns in mammalian cells[14][15]. This inhibition occurs through DNA intercalation, which prevents DNMT1 from accessing its substrate[14]. The loss of proper DNA methylation can lead to the re-expression of silenced tumor suppressor genes, contributing to the induction of apoptosis. Interestingly, this apoptotic response is often observed within a specific dose range of doxorubicin, a phenomenon described as "conditional apoptosis"[14][15].

Signaling Pathways in Doxorubicin-Induced Apoptosis

The upstream mechanisms of doxorubicin converge on the activation of the cell's intrinsic and extrinsic apoptotic pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for doxorubicin-induced apoptosis, largely triggered by DNA damage and ROS production.

-

Bcl-2 Family Regulation: Doxorubicin treatment leads to an upregulation of pro-apoptotic Bcl-2 family proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2[8][16]. This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP).

-

Cytochrome c Release and Apoptosome Formation: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol[8][10][16]. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome[10][16][17].

-

Caspase Activation: The apoptosome recruits and activates the initiator caspase-9, which in turn cleaves and activates the executioner caspases-3 and -7[10][16][17]. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.

The Extrinsic (Death Receptor) Pathway

Doxorubicin can also activate the extrinsic pathway, which is initiated by the binding of death ligands to their cognate receptors on the cell surface.

-

Upregulation of Death Receptors and Ligands: Doxorubicin has been shown to upregulate the expression of Fas ligand (FasL) and its receptor Fas (also known as CD95 or TNFRSF6)[1][10].

-

DISC Formation and Caspase-8 Activation: The binding of FasL to Fas triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC)[10]. Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation.

-

Executioner Caspase Activation: Activated caspase-8 can then directly cleave and activate the executioner caspases-3 and -7, converging with the intrinsic pathway to execute apoptosis[10].

The p53-Dependent Pathway

The tumor suppressor protein p53 plays a crucial role in mediating doxorubicin-induced apoptosis, particularly in response to DNA damage.

-

p53 Activation: DNA double-strand breaks induced by doxorubicin activate sensor kinases such as ATM and ATR, which then phosphorylate and stabilize p53.

-

Transcriptional Activation of Pro-Apoptotic Genes: Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic genes, including Bax and Puma, which feed into the intrinsic apoptotic pathway[18].

-

mTOR Pathway Inhibition: p53 can also induce apoptosis by inhibiting the mTOR signaling pathway, which is critical for cell growth and survival[18].

The Notch Signaling Pathway

Recent evidence suggests that the Notch signaling pathway is also involved in doxorubicin-induced apoptosis.

-

Activation of Notch Signaling: Doxorubicin treatment can increase the expression of multiple components of the Notch pathway, including the downstream target gene HES1[19].

-

HES1-Mediated Apoptosis: HES1 is required for doxorubicin-driven apoptosis and is thought to mediate its effects by activating PARP1 and regulating the subcellular localization of Apoptosis-Inducing Factor (AIF)[19].

Quantitative Data on Doxorubicin-Induced Apoptosis

The apoptotic effect of doxorubicin is typically dose- and time-dependent. The following tables summarize representative quantitative data from various studies.

Table 1: Dose-Dependent Induction of Apoptosis by Doxorubicin in H9c2 Cardiac Cells

| Doxorubicin Concentration (µM) | Duration of Treatment (hours) | Percentage of Apoptotic Cells (TUNEL Assay) | Reference |

| 0.5 | 24 | Increased (specific % not provided) | [20] |

| 1.0 | 24 | Increased dose-dependently | [20] |

| 1.5 | 24 | Further increased | [20] |

Data is presented qualitatively as "increased" as the source figure shows a graphical representation without explicit percentages in the text. The trend is a clear dose-dependent increase.

Table 2: Apoptotic Index in Imatinib-Sensitive and -Resistant BCR-ABL1+ Cells Treated with Doxorubicin

| Cell Line | Doxorubicin Concentration (µM) | Duration of Treatment (hours) | Apoptotic Index (%) | Reference |

| Imatinib-Sensitive (S) | 1.0 | 24 | ~25% | [21] |

| Imatinib-Resistant (Y253H) | 1.0 | 24 | ~40% | [21] |

| Imatinib-Resistant (AR) | 1.0 | 24 | ~20% | [21] |

Apoptotic index was calculated as the percentage of apoptotic cells measured by flow cytometry with Annexin V and SYTOX Green staining.[21]

Table 3: Effect of Doxorubicin on Apoptosis-Related Protein Expression in H9c2 Cells

| Protein | Doxorubicin Treatment | Change in Protein Level | Reference |

| Bcl-xL | Dose-dependent increase | Decrease | [9] |

| Bax | Dose-dependent increase | Increase | [9] |

| Cleaved Caspase-3 | Dose-dependent increase | Increase | [9] |

Protein levels were analyzed by Western blot.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of doxorubicin-induced apoptosis.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This is a widely used method to detect and quantify apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., H9c2 or cancer cell lines) in 6-well plates at a density of 3 x 10^5 cells/well. Allow cells to adhere overnight. Treat cells with the desired concentrations of doxorubicin for the specified duration (e.g., 6, 24, or 48 hours)[22]. Include an untreated control group.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with cold PBS, then detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cell pellet twice with cold PBS (pH 7.4).

-

Resuspension and Staining: Resuspend the cell pellet in 1x Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI[23].

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

-

Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. Use appropriate laser excitation and emission filters for FITC (e.g., 488 nm excitation, 530 nm emission) and PI (e.g., >575 nm emission)[22].

-

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs (e.g., conjugated to a fluorophore or biotin).

-

Protocol:

-

Cell Preparation: Culture and treat cells on coverslips in a 24-well plate (e.g., 10^5 cells/well)[22].

-

Fixation and Permeabilization: After treatment, wash the cells with PBS and fix them with a formaldehyde-based fixative. Subsequently, permeabilize the cells with a detergent-based solution (e.g., Triton X-100) to allow the TdT enzyme to access the nucleus.

-

TUNEL Reaction: Incubate the fixed and permeabilized cells with the TUNEL reaction mixture containing TdT and labeled dUTPs according to the manufacturer's instructions.

-

Detection: If using a fluorescently labeled dUTP, the signal can be directly visualized by fluorescence microscopy. If using a biotin-labeled dUTP, a secondary detection step with streptavidin-HRP followed by a chromogenic substrate is required for visualization by light microscopy.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize the total cell population.

-

Imaging and Quantification: Acquire images using a fluorescence or light microscope. The percentage of apoptotic cells is determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.

-

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.

-

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme- or fluorophore-conjugated secondary antibodies.

-

Protocol:

-

Protein Extraction: After doxorubicin treatment, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying doxorubicin-induced apoptosis.

Caption: Doxorubicin-induced apoptosis signaling pathways.

Caption: General experimental workflow for apoptosis studies.

Conclusion

The induction of apoptosis by doxorubicin is a complex process orchestrated through multiple, interconnected mechanisms. Its ability to cause DNA damage via topoisomerase II inhibition and intercalation, generate significant oxidative stress, remodel chromatin through histone eviction, and inhibit key enzymes like DNMT1 culminates in the activation of both the intrinsic and extrinsic apoptotic pathways. A detailed understanding of these molecular events is paramount for the rational design of combination therapies aimed at enhancing doxorubicin's efficacy and for the development of strategies to mitigate its dose-limiting toxicities. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of cancer therapeutics.

References

- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Probing the dynamics of doxorubicin-DNA intercalation during the initial activation of apoptosis by fluorescence lifetime imaging microscopy (FLIM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effect of structural modification at the 4, 3′, and 2′ positions of doxorubicin on topoisomerase II poisoning, apoptosis, and cytotoxicity in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cardio-protecting agent and topoisomerase II catalytic inhibitor sobuzoxane enhances doxorubicin-DNA adduct mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactive oxygen species mediate doxorubicin induced p53-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. Doxorubicin inhibits DNMT1, resulting in conditional apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. doxorubicin-inhibits-dnmt1-resulting-in-conditional-apoptosis - Ask this paper | Bohrium [bohrium.com]

- 16. researchgate.net [researchgate.net]

- 17. Molecular insights into the pathophysiology of doxorubicin-induced cardiotoxicity: a graphical representation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Doxorubicin induced ROS-dependent HIF1α activation mediates blockage of IGF1R survival signaling by IGFBP3 promotes cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2.3. Apoptosis Assay [bio-protocol.org]

- 23. Apoptosis Assay [bio-protocol.org]

A Technical Guide to the Spectroscopic Analysis of Adriamycin (Doxorubicin) for Compound Identification

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques utilized for the identification and characterization of Adriamycin (Doxorubicin), a cornerstone anthracycline antibiotic in chemotherapy. The correct structural identification and purity assessment of Active Pharmaceutical Ingredients (APIs) like Adriamycin are critical for ensuring drug safety and efficacy. Spectroscopic methods offer a powerful, non-destructive suite of tools for elucidating molecular structure, confirming identity, and quantifying the compound.

This document details the experimental protocols and expected data outcomes for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Spectroscopy (FT-IR and Raman).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. For Adriamycin, the characteristic absorption is due to its anthraquinone chromophore, which contains multiple conjugated double bonds. This technique is primarily used for quantitative analysis and as an initial identity check.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Accurately weigh a small amount of the Adriamycin standard or sample.

-

Dissolve the compound in a suitable UV-transparent solvent (e.g., water, methanol, or ethyl acetate) to a known concentration (e.g., 10 µg/mL). A stock solution can be prepared and serially diluted to create a calibration curve for quantitative analysis.

-

-

Instrumentation and Data Acquisition:

-

Use a double-beam UV-Vis spectrophotometer.

-

Fill a pair of matched 10 mm quartz cuvettes, one with the solvent (as a blank) and the other with the sample solution.

-

Set the instrument to scan a wavelength range, typically from 200 nm to 800 nm.

-

Acquire the absorption spectrum of the sample against the solvent blank.

-

Data Presentation: UV-Vis Spectroscopy

The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are characteristic of the compound in a given solvent.

| Parameter | Wavelength (nm) in Water | Wavelength (nm) in Ethyl Acetate | Reference |

| λmax 1 | 232 | 378 | [1][2] |

| λmax 2 | 252 | 474 | [1][2] |

| λmax 3 | 290 | 498 | [1][2] |

| λmax 4 | ~480-496 | 530 | [1][2][3] |

Fluorescence Spectroscopy

Adriamycin is intrinsically fluorescent, a property that allows for highly sensitive detection and quantification. Its fluorescence arises from the rigid, planar tetracyclic ring system. This technique is valuable for measuring low concentrations of the drug in biological systems.[4][5]

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation:

-

Prepare dilute solutions of Adriamycin in a suitable solvent, such as water or phosphate-buffered saline (PBS). Concentrations should be low enough to avoid self-quenching effects. The detection sensitivity can be below 0.1 μM.[4][5]

-

Protect samples from prolonged exposure to light to prevent photobleaching.

-

-

Instrumentation and Data Acquisition:

-

Use a spectrofluorometer (e.g., Perkin Elmer LS-50B).[4]

-

Place the sample solution in a quartz cuvette.

-

First, determine the optimal excitation wavelength by scanning the excitation spectrum while monitoring at an estimated emission wavelength (e.g., 590 nm).

-

Next, using the determined maximum excitation wavelength, scan the emission spectrum to find the emission maximum.

-

For quantitative measurements, set the instrument to the determined excitation and emission maxima and record the fluorescence intensity.

-

Data Presentation: Fluorescence Spectroscopy

The key parameters are the wavelengths of maximum excitation and emission. Adriamycin exhibits a broad emission spectrum.

| Parameter | Wavelength (nm) | Reference |

| Maximum Excitation (λex) | ~470 - 480 | [4][6] |

| Maximum Emission (λem) | ~555 - 590 | [4][6][7] |

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For Adriamycin, Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS) is commonly used.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase, typically a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[8]

-

The sample is often introduced into the mass spectrometer via Liquid Chromatography (LC) for separation from impurities. A C18 column is commonly used.[9]

-

-

Instrumentation and Data Acquisition:

-

Utilize an LC-MS/MS system equipped with an ESI source.

-

Operate the ESI source in positive ion mode to generate the protonated molecule [M+H]⁺.

-

Acquire a full scan mass spectrum (MS1) to identify the parent ion. The molecular mass of Adriamycin is 543.5 g/mol , so the [M+H]⁺ ion is expected at m/z 544.[10]

-

Perform a product ion scan (MS/MS) by selecting the parent ion (m/z 544) and fragmenting it using collision-induced dissociation (CID). This reveals the characteristic fragmentation pattern.

-

Logical Pathway: Mass Fragmentation of Adriamycin

The fragmentation of Adriamycin in MS/MS follows a predictable pathway, which is crucial for its unambiguous identification. The primary fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the daunosamine sugar moiety.

Caption: Mass fragmentation pathway of Adriamycin [M+H]⁺ in MS/MS analysis.

Data Presentation: Mass Spectrometry

The mass spectrum provides the molecular weight and the MS/MS spectrum provides structural fragments.

| Ion Description | Mass-to-Charge Ratio (m/z) | Fragmentation Pathway | Reference |

| Parent Ion [M+H]⁺ | 544.2 | - | [10][11] |

| Aglycone Fragment | 397.1 | Loss of daunosamine sugar from m/z 544 | [12][13] |

| Product Ion | 379.1 | Loss of H₂O from m/z 397 | [10][12] |

| Product Ion | 361.1 | Further fragmentation | [9] |

| Product Ion | 321.1 | Confirms the core anthracycline structure | [12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[14][15] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the Adriamycin sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[16]

-

Acquire a one-dimensional (1D) ¹H NMR spectrum. Key parameters to set include the number of scans, acquisition time, and relaxation delay.

-

Acquire a 1D ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.

-

If necessary, perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), to establish proton-proton connectivities and further confirm the structure.[17]

-

Data Presentation: NMR Spectroscopy

NMR data is complex, with specific chemical shifts (δ) in parts per million (ppm) for each unique proton and carbon atom in the molecule. The presented data is an example and may vary slightly based on solvent and experimental conditions. A full assignment requires comparison with a reference standard or detailed 2D NMR analysis.[18]

| Nucleus | Chemical Shift (δ) Range (ppm) | Key Structural Features | Reference |

| ¹H | 1.0 - 13.5 | Aromatic protons, sugar protons, hydroxyls, methoxy group | [16][17] |

| ¹³C | 15.0 - 215.0 | Carbonyls, aromatic carbons, aliphatic carbons in sugar and ring | [16][19] |

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[20] These techniques are excellent for identifying specific bonds and for studying intermolecular interactions.[21]

Experimental Protocol: Vibrational Spectroscopy

-

Sample Preparation:

-

FT-IR: The solid sample can be mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Raman: The solid sample can be placed directly in the path of the laser. Solutions can also be analyzed in a cuvette.

-

-

Instrumentation and Data Acquisition:

-

FT-IR: Use an FT-IR spectrometer to acquire the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Raman: Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 488 nm or 785 nm).[1] Acquire the spectrum over a similar wavenumber range. Resonance Raman effects can be observed when the laser wavelength is close to an electronic absorption band of the molecule.[22][23]

-

Data Presentation: Vibrational Spectroscopy

The spectra show characteristic bands (in cm⁻¹) corresponding to specific molecular vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Technique | Reference |

| ~3400 | O-H Stretching | FT-IR | [24] |

| ~2930 | C-H Stretching | FT-IR, Raman | [24] |

| 1690 - 1730 | C=O Stretching (Ketone) | FT-IR | [1] |

| 1573 - 1625 | Aromatic Ring C=C Stretching | FT-IR, Raman | [1] |

| ~1436 | N-H Bending | FT-IR | [24] |

Integrated Workflow for Compound Identification

A logical workflow ensures efficient and accurate identification of a compound suspected to be Adriamycin. The process moves from rapid, less specific techniques to more definitive, structurally informative methods.

Caption: Integrated workflow for the spectroscopic identification of Adriamycin.

References

- 1. arrow.tudublin.ie [arrow.tudublin.ie]

- 2. Application of Optical Methods for Determination of Concentration of Doxorubicin in Blood and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Doxorubicin aqueous systems at low concentrations: Interconnection between self-organization, fluorescent and physicochemical properties, and action on hydrobionts [frontiersin.org]

- 4. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rosj.org [rosj.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sysrevpharm.org [sysrevpharm.org]

- 10. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Novel Doxorubicin Metabolites in MCF7 Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 15. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Structural elucidation of 4'-epiadriamycin by nuclear magnetic resonance spectroscopy and comparison with adriamycin and daunomycin using quantum mechanical and restrained molecular dynamics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. redalyc.org [redalyc.org]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. Fourier transform infrared spectra of cells treated with the drug adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Resonance Raman spectroscopic studies of adriamycin and copper(II)-adriamycin and copper(II)-adriamycin-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Inducing Apoptosis in Cancer Cells Using Doxorubicin

Audience: Researchers, scientists, and drug development professionals.

Abstract: Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy to treat a variety of cancers, including breast, lung, and ovarian cancers.[1][2] Its primary anticancer activity stems from its ability to induce programmed cell death, or apoptosis, in rapidly dividing cancer cells. The mechanisms of action are multifaceted, primarily involving the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively trigger DNA damage response pathways culminating in apoptosis.[3][4] This document provides detailed protocols for inducing apoptosis in cancer cell lines using Doxorubicin and for quantifying the apoptotic response through established cellular and molecular assays.

Mechanism of Doxorubicin-Induced Apoptosis

Doxorubicin exerts its cytotoxic effects through several key mechanisms. By intercalating into DNA, it obstructs the replication and transcription machinery.[1][2] A major mechanism is the inhibition of topoisomerase II, an enzyme that alters DNA topology. Doxorubicin stabilizes the complex between topoisomerase II and DNA, leading to DNA double-strand breaks.[3][5] These events, coupled with the generation of ROS through the metabolic cycling of the drug, cause significant cellular and DNA damage.[1][4]

This damage activates the DNA Damage Response (DDR) pathway, often involving the sensor protein ATM and the tumor suppressor p53.[3][4][6] Activation of these pathways can lead to cell cycle arrest or apoptosis. The apoptotic signaling cascade proceeds primarily through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7][8] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, releasing cytochrome c into the cytoplasm.[9] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[7] Caspase-9, in turn, activates executioner caspases, such as caspase-3 and -7, which cleave essential cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][7][10]

Experimental Protocols

The following section details the protocols for treating cancer cells with Doxorubicin and subsequently measuring apoptosis.

Protocol 1: Cell Culture and Doxorubicin Treatment

-

Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, MDA-MB-231, HeLa) in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or T-25 flasks) and culture in recommended media until they reach 60-70% confluency.

-

Doxorubicin Preparation: Prepare a stock solution of Doxorubicin hydrochloride (e.g., 10 mM in DMSO or sterile water) and store it at -20°C, protected from light. On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh culture medium.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Doxorubicin. Include a vehicle-treated control (medium with the same concentration of DMSO or water as the highest Doxorubicin dose).

-

Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, 48 hours) under standard culture conditions (37°C, 5% CO₂).[11][12] The optimal time and concentration will vary depending on the cell line.[5][13]

Protocol 2: Detection of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

-

Cell Harvesting: After incubation, collect the culture medium (containing floating/apoptotic cells). Wash adherent cells with PBS and detach them using trypsin. Combine the detached cells with the collected medium.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Note that Doxorubicin's intrinsic fluorescence can interfere with some channels, requiring proper compensation controls.[15]

Protocol 3: Measurement of Caspase-3/7 Activity

This assay quantifies the activity of executioner caspases, a key hallmark of apoptosis.

-

Cell Lysis: After Doxorubicin treatment in a 96-well plate, lyse the cells according to the manufacturer's protocol for the chosen caspase activity assay kit (e.g., Caspase-Glo® 3/7). Typically, this involves adding a lysis/reagent buffer directly to the wells.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and cleavage of the caspase substrate.[16]

-

Detection: Measure the resulting signal (luminescence or fluorescence) using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample.[13][17]

Protocol 4: Western Blot Analysis of Apoptotic Markers

Western blotting allows for the detection of specific proteins involved in the apoptotic cascade. Key markers include the cleavage of PARP and caspases.

-

Protein Extraction: After treatment, harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-polyacrylamide gel.[10] Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-